3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound with significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by cyclization and chlorination steps to introduce the chloro and pyrrole-2,5-dione functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the pyrrole-2,5-dione moiety.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The chloro and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrrole-2,5-dione moiety can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-methoxyphenyl)-1-propanone: Shares the chloro and methoxyphenyl groups but differs in the core structure.
3-Chloropropiophenone: Similar in having a chloro group but lacks the methoxyphenyl and pyrrole-2,5-dione moieties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
53281-68-8 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |
InChI Key |
YRFMWFLNFRIJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
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